3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione
Description
3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione is a sulfur-containing heterocyclic compound featuring a thiolane-1,1-dione (sulfolane) core modified with a thiourea-derived substituent. The structure includes a 4-hydroxyphenyl group linked via a thioamide (thioxomethyl) bridge to the sulfolane ring.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(4-hydroxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S2/c14-10-3-1-8(2-4-10)12-11(17)13-9-5-6-18(15,16)7-9/h1-4,9,14H,5-7H2,(H2,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZADNPNBKBFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyaniline with a thioxomethylating agent, followed by cyclization to form the thiolane ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thioxomethylamino moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its anticancer and antioxidant activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione involves its interaction with specific molecular targets. In biological systems, it may act by:
Inhibiting enzyme activity: The compound can bind to active sites of enzymes, inhibiting their function.
Generating reactive oxygen species (ROS): It can induce oxidative stress in cancer cells, leading to cell death.
Modulating signaling pathways: The compound may affect various cellular signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Differences and Implications
- Substituent Chemistry: The target compound’s thiourea-linked 4-hydroxyphenyl group distinguishes it from Analog 1 (methoxy substitution without thiourea) and Analog 2 (hydrazinyl/hydroxyl on the core). Analog 3’s dihydrochloride salt and bulky amine substituent suggest higher aqueous solubility and lipophilicity, making it suitable for drug delivery systems, whereas the target’s phenolic group favors polar interactions .
Synthetic Routes :
- Analog 1 is synthesized via direct amination of the thiolane-dione core with 4-methoxyaniline, while the target compound likely requires a multi-step process involving thiourea formation (e.g., coupling 4-hydroxyphenyl isothiocyanate with an amine-functionalized sulfolane) .
- Analog 2’s hydrazinyl group implies condensation with hydrazine derivatives, a pathway distinct from the target’s thiourea synthesis .
- Molecular Weight: Analog 3’s higher molar mass (347.33 vs. ~250 estimated for the target) reflects its complex substituents, impacting pharmacokinetic properties like diffusion rates .
Biological Activity
3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Structural Characteristics
The compound features a thiolane ring structure with a thioxomethyl group and an amino group attached to a 4-hydroxyphenyl moiety. This unique combination of functional groups suggests significant reactivity and potential interactions with various biological targets.
| Structural Feature | Description |
|---|---|
| Thiolane Ring | Provides stability and enhances membrane penetration |
| Thioxomethyl Group | Potentially reactive, facilitating interactions |
| 4-Hydroxyphenyl Moiety | Known for diverse biological activities |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the hydroxyl group in the 4-hydroxyphenyl moiety allows for versatile chemical reactions, including oxidation and nucleophilic substitutions, which can modulate enzyme activity and influence various cellular processes .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown potential against multidrug-resistant bacterial strains, particularly those within the ESKAPE group, which includes pathogens like Staphylococcus aureus and Enterococcus faecalis .
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of key regulatory factors such as p53 .
- Anti-inflammatory Effects : The structural characteristics hint at possible anti-inflammatory effects, although specific studies are still required to confirm this activity.
Case Study 1: Antimicrobial Screening
A systematic screening of derivatives containing the 4-hydroxyphenyl moiety demonstrated varying degrees of antimicrobial activity. The following table summarizes the findings:
| Compound | Target Pathogen | Activity (MIC) |
|---|---|---|
| Compound 2 | S. aureus | Weak (MIC > 64 µg/mL) |
| Compound 4 | Candida auris | No activity |
| Compound 6 | Carbapenemase-producing | Active against Gram-negative pathogens |
These results indicate that modifications to the core structure can significantly influence antimicrobial efficacy .
Case Study 2: Anticancer Mechanism
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by phosphorylating key proteins involved in cell survival pathways. Notably, it was found to promote apoptosis through mechanisms involving p53 phosphorylation and subsequent activation of pro-apoptotic factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
